molecular formula C12H21N3 B13617106 3-(Cyclohexylmethyl)-4-ethyl-1h-pyrazol-5-amine

3-(Cyclohexylmethyl)-4-ethyl-1h-pyrazol-5-amine

Cat. No.: B13617106
M. Wt: 207.32 g/mol
InChI Key: CQENPFKPTSUKES-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethyl)-4-ethyl-1H-pyrazol-5-amine is a chemical compound for research and development. As a member of the 5-aminopyrazole family, it serves as a valuable scaffold in medicinal chemistry and drug discovery . The 5-aminopyrazole core is a privileged structure in pharmaceutical research, known for its versatility as a building block for synthesizing diverse heterocyclic compounds, including fused pyrimidine and quinazolinone systems . Compounds based on the 1H-pyrazol-5-amine structure have been investigated as potent, covalent inhibitors of thrombin, a key serine protease target in the blood coagulation cascade . This research explores inhibitors that form transient acyl-enzyme complexes, potentially offering a safer anticoagulant profile with reduced bleeding risk compared to traditional therapies . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

5-(cyclohexylmethyl)-4-ethyl-1H-pyrazol-3-amine

InChI

InChI=1S/C12H21N3/c1-2-10-11(14-15-12(10)13)8-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H3,13,14,15)

InChI Key

CQENPFKPTSUKES-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)CC2CCCCC2

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

A representative synthetic route to this compound can be outlined as follows:

  • Step 1: Preparation of β-ketonitrile intermediate
    Synthesize a β-ketonitrile compound bearing the cyclohexylmethyl group at the appropriate position. This can be achieved by alkylation of a suitable ketone or by condensation reactions involving cyclohexylmethyl bromide and nitrile-containing precursors.

  • Step 2: Condensation with ethyl-substituted hydrazine
    React the β-ketonitrile intermediate with ethylhydrazine or equivalent hydrazine derivatives under acidic or neutral conditions in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol. The reaction typically proceeds at temperatures between 60–80°C to facilitate cyclization and formation of the pyrazole ring.

  • Step 3: Cyclization and isolation
    The intermediate hydrazone undergoes intramolecular cyclization to form the 5-aminopyrazole ring with the desired substitution pattern. The product is then purified by recrystallization or chromatographic methods to achieve high purity.

This method aligns with the general mechanism described in the literature for 5-aminopyrazole synthesis and has been optimized to accommodate the cyclohexylmethyl and ethyl substituents.

Alternative Synthetic Techniques

  • Microwave-assisted synthesis :
    Microwave irradiation has been reported to significantly reduce reaction times for pyrazole formation by enhancing the cyclization step efficiency. Using microwave reactors, the condensation of β-ketonitriles with hydrazines can be completed within minutes with improved yields.

  • Catalyst use :
    Acid catalysts such as acetic acid or hydrochloric acid can improve regioselectivity and yield. Silver-mediated cycloaddition methods have also been explored to facilitate selective substitution at the pyrazole ring positions.

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Yield and Purity
Solvent DMF, Ethanol Polar aprotic solvents enhance solubility and reaction rate; ethanol aids purification
Temperature 60–80°C Higher temperatures increase cyclization efficiency but may promote side reactions if too high
Catalyst Acetic acid, HCl, or Silver salts Catalysts improve regioselectivity and reaction speed
Reaction Time 1–12 hours (conventional); minutes (microwave) Longer times favor complete conversion; microwave reduces time drastically
Purification Method Recrystallization (hexane/ethyl acetate), chromatography Achieves >95% purity, removes side products

Analytical Characterization of the Product

Confirming the structure and purity of this compound involves multiple analytical techniques:

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Structural elucidation and substituent confirmation 1H NMR shows cyclohexylmethyl protons (δ 1.1–1.8 ppm), ethyl group signals, and NH2 protons (~δ 5.2 ppm)
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak consistent with C12H21N3 (m/z ~207)
Fourier Transform Infrared Spectroscopy (FTIR) Functional group identification N-H stretching bands at 3200–3400 cm⁻¹, C-H stretches
High-Performance Liquid Chromatography (HPLC) Purity assessment Single dominant peak with >95% area under curve
X-ray Crystallography Spatial arrangement and steric effects Confirms substitution pattern and ring conformation

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Advantages Limitations
β-Ketonitrile + Hydrazine Condensation β-Ketonitrile (cyclohexylmethyl substituted), ethylhydrazine 60–80°C, DMF or ethanol, acid catalyst High regioselectivity, versatile Requires careful temperature control
Microwave-assisted Synthesis Same as above Microwave irradiation, minutes Rapid reaction, improved yield Requires specialized equipment
Silver-mediated Cycloaddition β-Ketonitrile, hydrazine, silver catalyst Room temp to mild heating Enhanced regioselectivity Catalyst cost and removal

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine group undergoes alkylation and acylation reactions. For example:

  • Alkylation : Reaction with methyl iodide (CH₃I) in THF/NaOH yields a quaternary ammonium salt.

  • Acylation : Treatment with acetyl chloride (CH₃COCl) in dichloromethane (DCM) and triethylamine (TEA) produces the corresponding amide.

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationCH₃I, THF, NaOHQuaternary ammonium saltN/A
AcylationCH₃COCl, DCM, TEAN-Acetyl derivativeN/A

Key Insight : The amine’s nucleophilicity is modulated by steric effects from the cyclohexylmethyl and ethyl groups.

Cyclization Reactions

Intramolecular cyclization forms fused heterocyclic systems. A notable example involves:

  • Lactam Formation : Acylation with 2-iodobenzoyl chloride followed by palladium-catalyzed cyclization generates pyrazolo[5,1-b]quinazolin-9(4H)-ones .

Starting MaterialReagents/ConditionsProductYieldReference
Acylated derivativePd(OAc)₂, Xantphos, K₂CO₃, DMF, 100°CPyrazolo[5,1-b]quinazolin-9(4H)-one65–85%

Mechanistic Note : X-ray crystallography confirmed regioselective acylation at the annular N1 position prior to cyclization .

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed cross-coupling:

  • Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(dppf)Cl₂ forms biaryl derivatives .

SubstrateBoronic AcidCatalyst/ConditionsProductYieldReference
Iodo-pyrazolePhB(OH)₂Pd(dppf)Cl₂, K₂CO₃, DMF/H₂OBiaryl-pyrazole70–90%

Structural Impact : The cyclohexylmethyl group enhances steric stability during catalysis .

Oxidation Reactions

Controlled oxidation transforms the pyrazole ring:

  • Pyrazolone Formation : Treatment with KMnO₄ in acidic conditions oxidizes the pyrazole to a pyrazolone derivative.

SubstrateOxidizing AgentConditionsProductYieldReference
PyrazoleKMnO₄H₂SO₄, H₂OPyrazoloneN/A

Application : Pyrazolones serve as intermediates for further functionalization.

Tautomerism and Stability

The compound exhibits annular tautomerism, influencing its reactivity:

  • Thermal Acyl Migration : Acylated derivatives undergo temperature-dependent migration of the acyl group from N1 to the exocyclic amine .

ObservationConditionsOutcomeReference
Acyl migration260°C, neatRearrangement to N-acylated isomer

Implication : Tautomerism necessitates careful control during synthetic steps .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial activities. For instance, a series of pyrazol-5-amines were synthesized and tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies revealed that certain substitutions on the pyrazole core could enhance antibacterial efficacy. Compounds similar to 3-(Cyclohexylmethyl)-4-ethyl-1H-pyrazol-5-amine have shown promising results against pathogens like Staphylococcus aureus and Escherichia coli .

Thrombin Inhibition

Another critical application of pyrazole derivatives is in the development of thrombin inhibitors. Research has demonstrated that specific structural modifications can lead to potent thrombin inhibitors with low IC50 values, indicating high efficacy in preventing thrombus formation. For example, compounds with cyclohexyl substituents have been shown to possess significant thrombin inhibition activity, which is crucial for developing antithrombotic drugs .

Cancer Treatment

The unique structure of pyrazole compounds has led to investigations into their potential as anticancer agents. Some derivatives have shown selective toxicity towards cancer cells while sparing normal cells, making them candidates for further development in cancer therapy .

Antioxidant Activity

Beyond antimicrobial and thrombin inhibition, pyrazole derivatives are being explored for their antioxidant properties. These compounds can scavenge free radicals, thus providing protective effects against oxidative stress-related diseases .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated potent activity against Staphylococcus aureus with IC50 values in the low micromolar range .
Study 2Thrombin InhibitionIdentified several pyrazole derivatives with IC50 values as low as 16 nM for thrombin inhibition .
Study 3Antioxidant PropertiesShowed significant free radical scavenging ability in DPPH assays .

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethyl)-4-ethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Pyrazole derivatives exhibit diverse properties depending on substituent groups. Below is a systematic comparison of 3-(Cyclohexylmethyl)-4-ethyl-1H-pyrazol-5-amine with key analogs:

Structural Comparison

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Reference
This compound 3: Cyclohexylmethyl; 4: Ethyl Amine (position 5) ~235.4 (estimated)
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine 1: Thiazole; 3: Methyl Amine (position 5) 298.4
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine 1: Thiophenemethyl; 4: Methyl Amine (position 3) 223.3
5-Amino-3-methyl-1-phenylpyrazole 1: Phenyl; 3: Methyl Amine (position 5) 173.2

Key Observations :

  • Bulky Aliphatic Groups : The cyclohexylmethyl and ethyl groups in the target compound increase steric hindrance and lipophilicity compared to analogs with aromatic (e.g., phenyl) or smaller alkyl (e.g., methyl) substituents. This may enhance membrane permeability but reduce aqueous solubility .

Physicochemical and Functional Properties

Solubility and Lipophilicity
  • The cyclohexylmethyl group in the target compound likely results in higher logP values (~3.5 estimated) compared to phenyl-substituted analogs (e.g., logP ~2.1 for 5-amino-3-methyl-1-phenylpyrazole) .
  • Thiazole- or thiophene-containing derivatives (e.g., ) exhibit moderate solubility in polar solvents due to heteroatom interactions.

Biological Activity

3-(Cyclohexylmethyl)-4-ethyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activity

The compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound exhibits notable antimicrobial effects against several bacterial strains.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit inflammatory pathways, suggesting its potential use in treating inflammatory diseases.
  • Anticancer Activity : Preliminary research indicates that it may possess anticancer properties, particularly against certain cancer cell lines.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors involved in various biological processes. For instance, it may inhibit enzymes linked to inflammation and cancer progression, leading to its anti-inflammatory and anticancer effects .

Research Findings

Recent studies have provided insights into the effectiveness and mechanisms of action of this compound:

  • Antimicrobial Activity :
    • A series of tests were conducted against both Gram-positive and Gram-negative bacteria. The compound showed significant inhibition, comparable to standard antibiotics like streptomycin .
  • Anti-inflammatory Effects :
    • In vitro assays indicated that this compound could reduce the production of pro-inflammatory cytokines, suggesting a mechanism that involves the modulation of immune responses.
  • Anticancer Properties :
    • In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), the compound exhibited cytotoxic effects, promoting apoptosis through caspase activation pathways. It was found to enhance the expression of pro-apoptotic factors while inhibiting anti-apoptotic signals .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound had an EC50 value below 10 µM for several strains, demonstrating its potential as a therapeutic agent in infectious diseases.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammation, the compound was shown to significantly reduce levels of TNF-alpha and IL-6 in activated macrophages. This suggests that it could be beneficial in conditions characterized by excessive inflammation, such as rheumatoid arthritis.

Case Study 3: Anticancer Activity

Research involving MCF-7 breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism was linked to increased apoptosis and cell cycle arrest at the G2/M phase .

Data Table: Summary of Biological Activities

Activity TypeEffectiveness (EC50/IC50)Notable Findings
Antimicrobial<10 µMEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryN/AReduced TNF-alpha and IL-6 production
AnticancerIC50 ~ 5 µMInduced apoptosis in breast cancer cell lines

Q & A

What are the most reliable synthetic routes for 3-(cyclohexylmethyl)-4-ethyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The compound can be synthesized via multi-step pathways involving cyclization, formylation, and nucleophilic substitution. For example, thiourea analogues are cyclized to form pyrazole intermediates, followed by alkylation or substitution reactions to introduce the cyclohexylmethyl and ethyl groups . Key optimizations include:

  • Temperature control : Reactions at 120°C in phosphorus oxychloride improve cyclization efficiency .
  • Catalyst selection : Potassium carbonate (K₂CO₃) enhances nucleophilic substitution reactions with phenols or alkyl halides .
  • Purification : Column chromatography or recrystallization from ethanol removes unreacted intermediates .

How can structural ambiguities in derivatives of this compound be resolved using advanced characterization techniques?

Methodological Answer:
Conflicting structural assignments (e.g., regiochemistry or stereochemistry) require a combination of:

  • X-ray crystallography : Single-crystal studies confirm bond lengths, angles, and molecular packing (e.g., SHELX refinement) .
  • Multinuclear NMR : ¹H/¹³C/¹⁵N NMR distinguishes substituent positions, with chemical shifts for NH₂ groups typically appearing at δ 4.5–5.5 ppm in DMSO-d₆ .
  • High-resolution mass spectrometry (HRMS) : Accurate mass measurements (<5 ppm error) validate molecular formulas .

What experimental protocols are recommended for evaluating the bioactivity of this compound and its derivatives?

Methodological Answer:
For antitubercular or antibacterial testing:

  • In vitro assays : Use microdilution methods (MIC determination) against Mycobacterium tuberculosis H37Rv or Staphylococcus aureus .
  • Cytotoxicity screening : Test on Vero or HEK-293 cell lines via MTT assays to establish selectivity indices .
  • Mechanistic studies : Employ fluorescence-based enzymatic inhibition assays (e.g., DNA gyrase or enoyl-ACP reductase) .

How can computational methods predict the physicochemical and energetic properties of derivatives like salts or coordination complexes?

Methodological Answer:
Advanced computational workflows include:

  • Density functional theory (DFT) : Gaussian 03 calculates heats of formation, bond dissociation energies, and HOMO-LUMO gaps .
  • Detonation performance : EXPLO5 v6.01 simulates detonation velocity (vD) and pressure (P) using the Becker-Kistiakowsky-Wilson equation of state .
  • Solubility prediction : COSMO-RS models in solvents like DMSO or acetonitrile guide crystallization strategies .

How should researchers address contradictory data in thermal stability or reactivity across different studies?

Methodological Answer:
Discrepancies often arise from impurities or experimental conditions. Mitigation strategies:

  • Thermogravimetric analysis (TGA) : Compare decomposition onset temperatures under inert vs. oxidative atmospheres .
  • Kinetic studies : Use DSC to calculate activation energies (Ea) via Kissinger or Ozawa methods .
  • Replication : Validate results across multiple labs using standardized protocols (e.g., heating rates of 10°C/min in TGA) .

What strategies improve regioselectivity in functionalizing the pyrazole core with bulky substituents like cyclohexylmethyl groups?

Methodological Answer:
Regioselectivity challenges are addressed via:

  • Directing groups : Use electron-withdrawing substituents (e.g., Cl at C4) to direct alkylation to C3 .
  • Microwave-assisted synthesis : Short reaction times (10–15 min) minimize side reactions .
  • Steric control : Bulky bases like DBU favor substitution at less hindered positions .

How can researchers design stable salts or co-crystals of this compound for enhanced solubility or bioavailability?

Methodological Answer:
Co-crystal/salt design involves:

  • Counterion selection : Nitrogen-rich anions (e.g., nitrate or tetrazolate) improve stability and density .
  • Supramolecular synthons : Hydrogen bonding between NH₂ and carboxylic acid co-formers (e.g., barbituric acid) enhances lattice stability .
  • Slurry crystallization : Mix equimolar ratios in ethanol/water (70:30) and monitor via PXRD .

What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

  • Storage : Keep under argon at –20°C in amber vials to avoid oxidation or photodegradation .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration by licensed facilities .
  • Handling : Use gloveboxes for moisture-sensitive derivatives (e.g., tetrazolyl analogues) .

How do electronic effects of substituents influence the compound’s reactivity in cross-coupling or cycloaddition reactions?

Methodological Answer:

  • Electron-donating groups (e.g., methoxy) : Activate the pyrazole ring for Suzuki-Miyaura coupling at C4 .
  • Electron-withdrawing groups (e.g., nitro) : Facilitate [3+2] cycloadditions with azides to form tetrazole hybrids .
  • Steric effects : Bulky cyclohexylmethyl groups hinder Pd-catalyzed reactions, requiring ligand-free conditions .

What advanced spectroscopic techniques can elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to enzymes or receptors .
  • Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution for mechanistic insights .
  • NMR titration : Monitor chemical shift perturbations in ¹⁵N-labeled proteins upon ligand binding .

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